![molecular formula C21H16NO3PS B14307648 Diphenyl [2-(1,3-benzothiazol-2-yl)ethenyl]phosphonate CAS No. 112164-03-1](/img/structure/B14307648.png)
Diphenyl [2-(1,3-benzothiazol-2-yl)ethenyl]phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diphenyl [2-(1,3-benzothiazol-2-yl)ethenyl]phosphonate is a chemical compound that belongs to the class of organophosphorus compounds It features a benzothiazole moiety linked to a diphenyl phosphonate group via an ethenyl bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Diphenyl [2-(1,3-benzothiazol-2-yl)ethenyl]phosphonate typically involves the reaction of 2-aminothiophenol with an appropriate aldehyde to form the benzothiazole ring. This intermediate is then reacted with diphenyl phosphorochloridate under suitable conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine and an inert solvent like dichloromethane .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Análisis De Reacciones Químicas
Types of Reactions: Diphenyl [2-(1,3-benzothiazol-2-yl)ethenyl]phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazole ring to its corresponding dihydro derivatives.
Substitution: The ethenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or organometallic compounds can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydrobenzothiazole derivatives .
Aplicaciones Científicas De Investigación
Diphenyl [2-(1,3-benzothiazol-2-yl)ethenyl]phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.
Medicine: Research is ongoing to explore its use in drug design and development, particularly for targeting specific enzymes or receptors.
Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties
Mecanismo De Acción
The mechanism of action of Diphenyl [2-(1,3-benzothiazol-2-yl)ethenyl]phosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole moiety can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, including antimicrobial or anticancer activity. The exact pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
- Diphenyl (2,3-dihydro-2-thioxo-3-benzoxazolyl)phosphonate
- 2-(2-Benzothiazolyl)acetic acid ethyl ester
- 2-Aminothiazole derivatives
Comparison: Diphenyl [2-(1,3-benzothiazol-2-yl)ethenyl]phosphonate is unique due to its specific structure, which combines a benzothiazole ring with a diphenyl phosphonate group. This combination imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it offers a unique balance of reactivity and stability, making it suitable for diverse research and industrial uses .
Propiedades
Número CAS |
112164-03-1 |
|---|---|
Fórmula molecular |
C21H16NO3PS |
Peso molecular |
393.4 g/mol |
Nombre IUPAC |
2-(2-diphenoxyphosphorylethenyl)-1,3-benzothiazole |
InChI |
InChI=1S/C21H16NO3PS/c23-26(24-17-9-3-1-4-10-17,25-18-11-5-2-6-12-18)16-15-21-22-19-13-7-8-14-20(19)27-21/h1-16H |
Clave InChI |
JCWNCURQZJKAGL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OP(=O)(C=CC2=NC3=CC=CC=C3S2)OC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




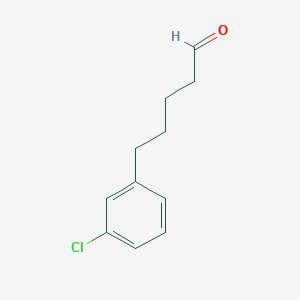
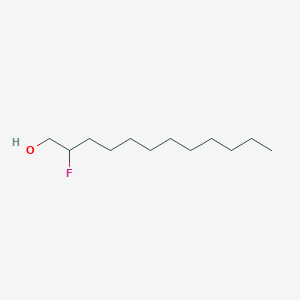
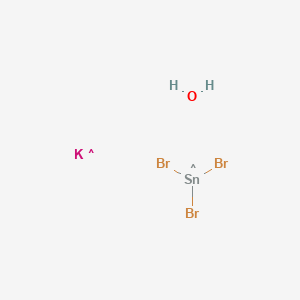

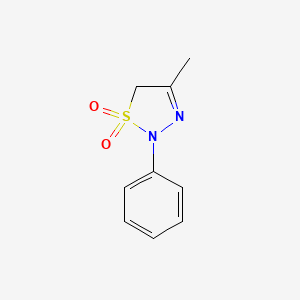
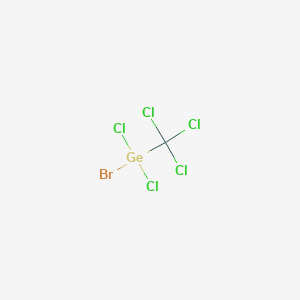
![Bicyclo[4.1.0]hepta-1(6),3-diene-2,5-dione](/img/structure/B14307635.png)
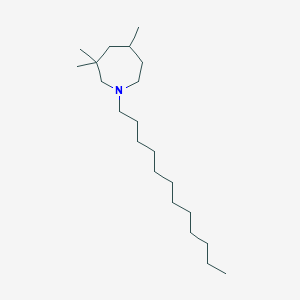
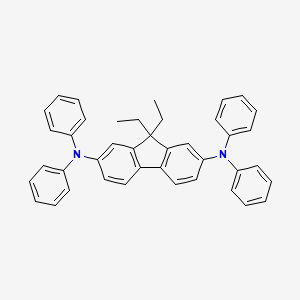
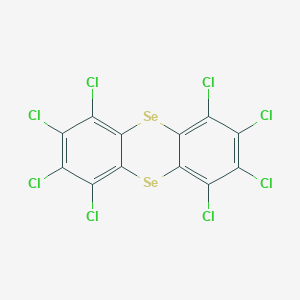
![Bis[4-(hydroxymethyl)phenyl] benzene-1,4-dicarboxylate](/img/structure/B14307653.png)
![Oxalic acid;4,7,8-trimethoxyfuro[2,3-b]quinoline](/img/structure/B14307659.png)
